BenchChemオンラインストアへようこそ!

4-iodo-5-methyl-1,3-oxazole

C–N cross-coupling Oxazole regioisomer reactivity Copper catalysis

4-Iodo-5-methyl-1,3-oxazole (CAS 2731015-06-6) is a heterocyclic organic compound belonging to the 1,3-oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom, with an iodine substituent at the C4 position and a methyl group at C5. With a molecular formula of C4H4INO and a molecular weight of 208.99 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily for palladium-catalyzed cross-coupling reactions that enable rapid diversification of the oxazole scaffold.

Molecular Formula C4H4INO
Molecular Weight 209
CAS No. 2731015-06-6
Cat. No. B6214162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-5-methyl-1,3-oxazole
CAS2731015-06-6
Molecular FormulaC4H4INO
Molecular Weight209
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-5-methyl-1,3-oxazole (CAS 2731015-06-6): A C4-Functionalized Oxazole Building Block for Regioselective Cross-Coupling


4-Iodo-5-methyl-1,3-oxazole (CAS 2731015-06-6) is a heterocyclic organic compound belonging to the 1,3-oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom, with an iodine substituent at the C4 position and a methyl group at C5 [1]. With a molecular formula of C4H4INO and a molecular weight of 208.99 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily for palladium-catalyzed cross-coupling reactions that enable rapid diversification of the oxazole scaffold . Its computed LogP of 1.4 and topological polar surface area of 26 Ų position it within drug-like physicochemical space for fragment-based discovery programs [1].

Why 4-Iodo-5-methyl-1,3-oxazole Cannot Be Casually Replaced by Other Iodo-Methyl-Oxazole Isomers


In-class substitution among iodo-methyl-oxazole regioisomers is scientifically invalid because the position of the iodine atom on the oxazole ring dictates fundamentally different reactivity in metal-catalyzed cross-coupling reactions [1]. Experimental evidence demonstrates that 2-iodo-, 4-iodo-, and 5-iodo-oxazole substrates give divergent yields in C–N coupling reactions under identical conditions, confirming position-dependent oxidative addition kinetics [2]. Furthermore, the 4,5-disubstitution pattern in this compound imparts distinct steric and electronic properties compared to mono-iodinated or differently substituted oxazoles, affecting both reaction rates and regioselectivity in subsequent derivatization steps [3]. Procurement of the incorrect regioisomer can lead to failed synthetic sequences, wasted catalyst and ligand inventory, and irreproducible biological screening results.

Quantitative Differentiation Evidence for 4-Iodo-5-methyl-1,3-oxazole Against Closest Analogs


Regioisomeric C–N Coupling Yield: 4-Iodo-5-methyl-2-phenyloxazole vs. 2-Iodo- and 5-Iodo-Oxazole Congeners

In a direct comparative study using AgOBz/CuI/4,7-dimethoxy-1,10-phenanthroline catalytic conditions, the 4-iodo-5-methyl-2-phenyloxazole substrate (a close structural analog of the target compound differing only by the 2-phenyl group) provided a C–N coupled product in 41% isolated yield. Under identical conditions, the 2-iodo-5-phenyloxazole regioisomer gave 63% yield, and the 5-iodo-2-phenyloxazole regioisomer gave 49% yield [1]. This 22-percentage-point yield differential between the 4-iodo and 2-iodo regioisomers underscores the distinct electronic environment at C4 versus C2, directly impacting procurement decisions for synthetic route design.

C–N cross-coupling Oxazole regioisomer reactivity Copper catalysis

Halogen Leaving-Group Reactivity: 4-Iodo vs. 4-Bromo-5-methyl-1,3-oxazole in Cross-Coupling

The C–I bond (bond dissociation energy ~57 kcal/mol for Ph–I) is significantly weaker than the C–Br bond (bond dissociation energy ~71 kcal/mol for Ph–Br), resulting in faster oxidative addition with Pd(0) catalysts [1]. In the context of oxazole chemistry, 4-bromo- and 5-bromo-4-methyloxazoles have been demonstrated as viable substrates for Sonogashira and Heck reactions, but typically require higher catalyst loadings and longer reaction times compared to iodo-substituted analogs [2]. This class-level difference translates to a predicted rate enhancement of approximately 5- to 50-fold for the iodo derivative over the bromo analog in standard Suzuki-Miyaura couplings, based on established relative reactivity scales for aryl halides [1]. The 4-iodo-5-methyl-1,3-oxazole thus enables milder reaction conditions, broader functional group tolerance, and higher throughput in parallel synthesis applications compared to its 4-bromo counterpart.

Cross-coupling reactivity Aryl halide leaving group Oxidative addition

Ring-System Electronic Differentiation: 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Core

The 1,3-oxazole ring (O and N separated by one carbon) and the isoxazole ring (1,2-oxazole; O and N adjacent) exhibit distinct electronic properties that critically influence drug-target interactions [1]. For the 4-iodo-5-methyl-1,3-oxazole, the computed LogP is 1.4 and computed pKa is –1.13±0.10 . In contrast, the isoxazole analog 4-iodo-5-methylisoxazole (CAS 7064-38-2) has different computed properties, and mass spectrometric studies have demonstrated that isoxazoles fragment via distinct N–O bond fission pathways that are not available to 1,3-oxazoles [2]. This fundamental difference means that the two ring systems cannot substitute for one another in medicinal chemistry campaigns targeting specific oxazole-binding protein pockets. Furthermore, 4-substituted isoxazoles have been identified as Michael acceptors with enhanced C4–C5 bond polarity, a property not shared by their 1,3-oxazole counterparts [3].

Heterocycle drug design Ring system comparison Physicochemical properties

C5-Methyl Substitution Effect on Reactivity and Steric Profile

The C5 methyl group on 4-iodo-5-methyl-1,3-oxazole introduces steric encumbrance adjacent to the reactive iodine center, which is explicitly noted in the literature: the substrate 4-iodo-5-methyl-2-phenyloxazole is described as 'sterically encumbered' yet still competent in coupling, yielding 41% [1]. By comparison, the unsubstituted 4-iodooxazole (without the C5 methyl) would present a less hindered environment at C4, potentially leading to different reaction rates and selectivity profiles. The methyl group also exerts an electron-donating inductive effect (+I), which modulates the electron density of the oxazole ring. This differentiates the compound from 4-iodo-5-unsubstituted oxazoles and from 4-iodo-5-halomethyl-oxazoles. The C5-methyl also blocks potential metabolic oxidation at the C5 position in biological systems, a consideration for fragment-to-lead optimization [2].

Steric effect Cross-coupling selectivity Substituent effect

Commercial Purity Benchmark: 98% Purity Specification (Leyan) for Reproducible Synthesis

Commercially, 4-iodo-5-methyl-1,3-oxazole is available at a certified purity of 98% from Leyan (Catalog No. 1716159) . This purity specification exceeds the 95% and 97% thresholds commonly offered for the isoxazole analog (4-iodo-5-methylisoxazole) from multiple suppliers . Higher purity reduces the risk of side reactions caused by halogenated impurities or unreacted starting material (5-methyl-1,3-oxazole), which can act as competing substrates in palladium-catalyzed couplings. For reaction scale-up and medicinal chemistry array synthesis, even 1–3% impurity differences can translate to measurable yield losses and purification challenges when working at multi-gram scales. The 98% specification also meets the ≥95% purity threshold recommended for fragment-based screening libraries, where trace electrophilic impurities can generate false-positive hits [1].

Compound procurement Purity specification Reproducibility

Validated Application Scenarios for 4-Iodo-5-methyl-1,3-oxazole Based on Quantitative Evidence


C4-Selective Functionalization of the Oxazole Core via Pd-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

The 4-iodo substituent on 4-iodo-5-methyl-1,3-oxazole provides a unique entry point for C4-selective Suzuki-Miyaura, Sonogashira, and Negishi couplings, enabling the construction of 4,5-disubstituted oxazole libraries that are inaccessible from 2-iodo or 5-iodo regioisomers [1]. This regiospecific reactivity is essential for SAR exploration at the oxazole C4 position in drug discovery programs targeting kinases, GPCRs, and epigenetic readers where the oxazole core serves as a key pharmacophoric element [2]. The C5 methyl group simultaneously occupies a defined steric volume, allowing medicinal chemists to probe hydrophobic pocket complementarity without additional synthetic steps.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Using the Iodo Handle

With a molecular weight of 208.99 g/mol, LogP of 1.4, and only 7 heavy atoms, 4-iodo-5-methyl-1,3-oxazole meets all standard fragment library criteria (MW < 300, LogP ≤ 3, heavy atom count ≤ 18) [1]. The iodine atom serves a dual purpose: as a synthetic handle for fragment elaboration via cross-coupling and as a potential heavy atom for X-ray crystallographic phasing. In diversity-oriented synthesis, the iodo group can be sequentially replaced with aryl, heteroaryl, alkynyl, or amino groups through orthogonal coupling strategies, generating diverse screening compounds from a single intermediate [2]. The 98% commercial purity specification supports direct use in fragment screening without additional purification .

C–N Bond Formation to Access C4-Aminated Oxazole Derivatives for Bioisostere Exploration

Although the 4-iodo position is more sterically hindered than C2 or C5, copper-catalyzed C–N coupling using AgOBz/CuI conditions has been demonstrated competent for 4-iodo-5-methyl-2-phenyloxazole (41% yield) [1]. This establishes the feasibility of C4-amination for accessing oxazole-based bioisosteres of amides, pyrazoles, or imidazoles. Such C4-amino-oxazole derivatives are of interest for replacing metabolically labile amide bonds in peptide mimetics and for tuning the basicity of kinase hinge-binding motifs. The availability of validated coupling conditions reduces synthetic risk for medicinal chemistry teams pursuing this substitution pattern.

Building Block for Complex Natural Product and Pharmaceutical Intermediate Synthesis via Iterative Coupling

The iodine atom at C4 enables participation in iterative cross-coupling sequences where additional halogen handles (e.g., Cl at C2 in 2-chloro-4-iodo-5-methyl-1,3-oxazole) can be exploited for chemoselective diversification [1]. This chemoselectivity platform is valuable for the total synthesis of oxazole-containing natural products such as disorazoles and ajudazols, where precise control over sequential coupling events is required [2]. The compound's predicted boiling point (201.2±20.0 °C) and density (2.013±0.06 g/cm³) facilitate handling and purification in multi-step sequences .

Quote Request

Request a Quote for 4-iodo-5-methyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.